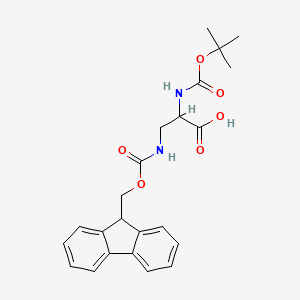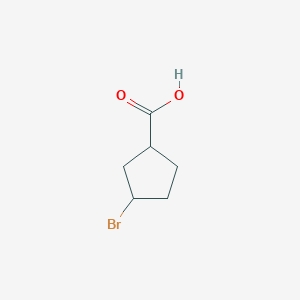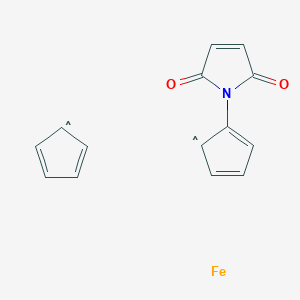
N-(Ferrocenyl)maleimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(Ferrocenyl)maleimide” is a compound used for HPLC derivatization . It is also known as Maleimidoferrocene . The empirical formula of this compound is C14H11FeNO2 and it has a molecular weight of 281.09 .
Synthesis Analysis
The synthesis of ferrocenyl derivatives has been achieved through various methods. For instance, the Pd-assisted Suzuki–Miyaura coupling method has been used to synthesize ferrocenyl–naphthoquinone derivatives .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .
Chemical Reactions Analysis
Ferrocene derivatives have been synthesized by various reactions, including the Suzuki cross-coupling reaction of ferroceneboronic acid with various aryl/heteroaryl halides . The reactions yield ferrocenyl derivatives with overall yields varying between 35 and 98% .
Wissenschaftliche Forschungsanwendungen
N-(Ferrocenyl)maleimide has been studied for its potential use in a variety of scientific and medical fields. It has been investigated for its potential use in drug delivery, cancer therapy, and other medical applications. In drug delivery, this compound has been found to be able to effectively deliver drugs to specific locations in the body, as well as to target specific cells and tissues. In cancer therapy, this compound has been found to be able to inhibit the growth of cancer cells, as well as to induce apoptosis in these cells. This compound has also been studied for its potential use in the treatment of other diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease.
Wirkmechanismus
Target of Action
N-(Ferrocenyl)maleimide is an organometallic compound that has been found to interact with Camphor 5-monooxygenase in Pseudomonas putida . This enzyme plays a crucial role in the metabolism of camphor, a naturally occurring compound with a wide range of biological activities.
Mode of Action
It’s known that maleimides, the class of compounds to which this compound belongs, can form covalent bonds with thiols . This suggests that this compound may bind to its target through a thiol group, leading to changes in the target’s function .
Result of Action
It’s suggested that it may disrupt cell wall biosynthesis in fungi, leading to increased cell membrane permeability and potential cell death .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, ferrocene-based compounds, including this compound, are known to be stable in the presence of water and air . They can migrate from their original location, which could potentially affect their action .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(Ferrocenyl)maleimide in lab experiments include its high yield of synthesis, its ability to target specific cells and tissues, and its potential to interact with proteins and other molecules in the body. Additionally, this compound is relatively non-toxic and is not known to have any adverse effects on humans or other organisms. However, the use of this compound in lab experiments is limited by its potential to interact with certain receptor sites in the body, as well as its potential to interact with certain enzymes in the body.
Zukünftige Richtungen
The potential future directions for the use of N-(Ferrocenyl)maleimide include its potential use in drug delivery, cancer therapy, and other medical applications. Additionally, this compound may also be used in the treatment of other diseases, such as diabetes, Alzheimer’s disease, and Parkinson’s disease. Additionally, this compound may be used to target specific cells and tissues in the body, which may lead to the inhibition of certain cellular processes. Finally, this compound may be used in the development of new drugs and therapies, as well as in the development of new diagnostic tools.
Synthesemethoden
N-(Ferrocenyl)maleimide can be synthesized in a variety of ways, including direct condensation of ferrocene and maleimide, as well as through the condensation of ferrocenyl alcohol and maleic anhydride. The direct condensation method involves the reaction of ferrocene and maleimide in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The condensation of ferrocenyl alcohol and maleic anhydride involves the reaction of the two compounds in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction of these two methods produces this compound in a high yield, with the direct condensation method producing a higher yield than the condensation of ferrocenyl alcohol and maleic anhydride.
Biochemische Analyse
Biochemical Properties
N-(Ferrocenyl)maleimide has been shown to interact with various enzymes and proteins. For instance, it has been used as a redox-active label in the study of genetic variants of the haem monooxygenase cytochrome P450cam . The compound’s interaction with these biomolecules can influence biochemical reactions, altering the function and activity of the enzymes and proteins it interacts with .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It has been shown to have an impact on cell signaling pathways, gene expression, and cellular metabolism . For example, ferrocene derivatives have been used in the development of anticancer, antiviral, and antimicrobial drugs .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The compound’s unique structure allows it to interact with these molecules in a way that influences their function and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . Studies have shown that the compound can have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that can influence its localization or accumulation . It can interact with transporters or binding proteins, which can affect how the compound is distributed within the cell .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Eigenschaften
InChI |
InChI=1S/C9H6NO2.C5H5.Fe/c11-8-5-6-9(12)10(8)7-3-1-2-4-7;1-2-4-5-3-1;/h1-6H;1-5H; |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPRQOGNZONJGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[CH]C=C1.C1=C[CH]C(=C1)N2C(=O)C=CC2=O.[Fe] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FeNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96483-68-0 |
Source


|
| Record name | N-Ferrocenyl-maleimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


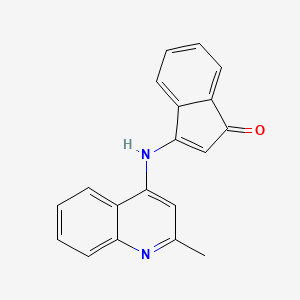

![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(9R)-6'-methoxycinchonan-9-yl]urea, 95%, (99% ee)](/img/structure/B6337146.png)
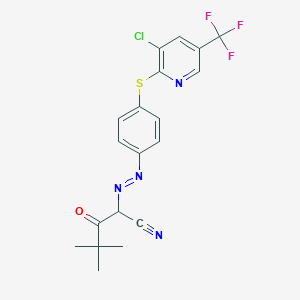

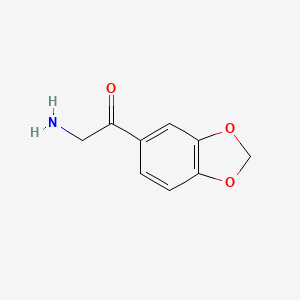
![2,10-Diaza-5-phenyl-9-propyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337164.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
